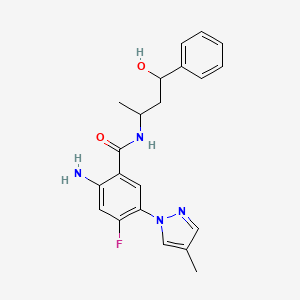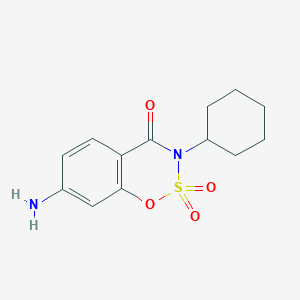
1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. DIDS is a potent inhibitor of various anion transporters, including chloride channels, bicarbonate transporters, and volume-regulated anion channels.
作用机制
1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide is a potent inhibitor of various anion transporters, including chloride channels, bicarbonate transporters, and volume-regulated anion channels. It works by binding to the transporters and blocking the movement of anions across the cell membrane. 1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has been shown to inhibit both the influx and efflux of anions, depending on the type of transporter being studied.
Biochemical and Physiological Effects:
1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels in red blood cells, which can lead to cell shrinkage and hemolysis. 1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has also been shown to inhibit the secretion of bicarbonate ions in the pancreas, which can lead to a decrease in the pH of the duodenum. In addition, 1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has been shown to inhibit the activity of volume-regulated anion channels in various cell types, which can lead to changes in cell volume and ion homeostasis.
实验室实验的优点和局限性
1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of various anion transporters, making it a useful tool for studying their function. 1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide is also commercially available, making it easy to obtain for lab experiments. However, 1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide does have some limitations. It can be toxic to cells at high concentrations, and its effects on anion transporters can be affected by the pH and ionic strength of the solution being studied.
未来方向
There are several future directions for research involving 1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide. One area of research is the development of more specific and potent inhibitors of anion transporters. Another area of research is the study of the role of anion transporters in various physiological processes, such as cell volume regulation and pH regulation. Finally, the development of new techniques for studying anion transporters, such as high-throughput screening assays, could lead to the discovery of new inhibitors and the identification of novel targets for drug development.
合成方法
The synthesis of 1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide involves the reaction of 4-amino-3,5-dichlorobenzoyl chloride with N,N-diethyl-2,3-dihydroindole-5-sulfonamide in the presence of a base. The reaction yields 1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide as a white crystalline solid with a purity of over 99%. The synthesis method of 1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has been well-established, and the compound is commercially available.
科学研究应用
1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has been widely used in scientific research as a tool to study various anion transporters. It has been used to investigate the role of chloride channels in cell volume regulation, the regulation of pH in the stomach, and the transport of bicarbonate ions in the pancreas. 1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide has also been used to study the regulation of volume-regulated anion channels in various cell types, including red blood cells, endothelial cells, and smooth muscle cells.
属性
IUPAC Name |
1-(4-amino-3,5-dichlorobenzoyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3S/c1-3-23(4-2)28(26,27)14-5-6-17-12(9-14)7-8-24(17)19(25)13-10-15(20)18(22)16(21)11-13/h5-6,9-11H,3-4,7-8,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRJRIMNJGEDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC(=C(C(=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone](/img/structure/B7431089.png)
![Methyl 2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B7431099.png)

![N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)-5-thiophen-2-ylfuran-2-carboxamide](/img/structure/B7431128.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methylthietan-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431130.png)
![1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one](/img/structure/B7431134.png)
![5-(4-tert-butylphenyl)-N-[2-(4-ethylpiperazin-1-yl)propyl]-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431137.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-methoxycyclohexyl]quinoline-4-carboxamide](/img/structure/B7431141.png)
![5-(4-tert-butylphenyl)-N-(2-ethylsulfinylethyl)-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431148.png)
![6-methoxy-N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7431159.png)
![N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431173.png)
![N-(3-amino-3-oxopropyl)-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431176.png)

